molecular formula C11H19NO6 B565938 Succinylcarnitine CAS No. 256928-74-2

Succinylcarnitine

Cat. No.: B565938
CAS No.: 256928-74-2
M. Wt: 261.274
InChI Key: HAEVNYBCYZZDFL-MRVPVSSYSA-N
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Description

Succinylcarnitine is a type of acylcarnitine, specifically an ester of carnitine and succinic acid. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. This compound is involved in the tricarboxylic acid cycle, where it acts as an intermediate in the metabolism of fatty acids and amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinylcarnitine can be synthesized through the esterification of carnitine with succinic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques to isolate and purify the compound. The process begins with the extraction of carnitine and acylcarnitines from biological matrices using ion-exchange solid-phase extraction. The extracted compounds are then derivatized with pentafluorophenacyl trifluoromethanesulfonate and separated using HPLC. The final product is detected and quantified using an ion trap mass spectrometer .

Chemical Reactions Analysis

Types of Reactions

Succinylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Succinylcarnitine has numerous applications in scientific research, including:

Mechanism of Action

Succinylcarnitine exerts its effects by participating in the tricarboxylic acid cycle. It acts as an intermediate in the conversion of succinate to fumarate, a key step in the cycle. This process is catalyzed by the enzyme succinate dehydrogenase. This compound also plays a role in the transport of fatty acids into the mitochondria for beta-oxidation, facilitating energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinylcarnitine is unique due to its role in the tricarboxylic acid cycle and its involvement in the metabolism of both fatty acids and amino acids. Unlike other acylcarnitines, this compound serves as a direct link between the tricarboxylic acid cycle and the beta-oxidation of fatty acids, making it a crucial intermediate in energy production .

Biological Activity

Succinylcarnitine is a derivative of carnitine, a quaternary ammonium compound involved in the transport of fatty acids into the mitochondria for β-oxidation. It serves as a key intermediate in the metabolism of succinate, linking the tricarboxylic acid (TCA) cycle with fatty acid metabolism. The biological activity of this compound has garnered attention due to its potential implications in metabolic disorders, exercise physiology, and neurological conditions.

Metabolic Role

This compound plays a significant role in energy metabolism. It is formed from the condensation of succinyl-CoA and carnitine, catalyzed by the enzyme succinyl-CoA ligase. This reaction is crucial for maintaining mitochondrial function and energy production, especially during periods of increased energy demand, such as exercise. Studies have shown that muscle concentrations of this compound correlate positively with insulin sensitivity and overall metabolic health, indicating its importance in metabolic regulation .

Exercise Physiology

Research indicates that this compound levels increase significantly following exercise training. A study observed that muscle concentrations of this compound rose by up to 488% after high-energy expenditure exercise regimens, correlating with enhanced fatty acid oxidation and improved cardiovascular fitness . The elevation of this compound is associated with reprogramming of mitochondrial function, which may enhance endurance and metabolic efficiency during physical activity.

Neurological Implications

This compound has been implicated in various neurological conditions. Elevated levels have been observed in patients with certain metabolic disorders and neurodegenerative diseases such as Alzheimer's disease. Research suggests that alterations in this compound levels may reflect changes in glucose and carbon metabolism within the brain . Furthermore, a mutation in the β-subunit of succinate-CoA ligase leading to increased this compound levels has been linked to encephalomyopathy, highlighting its potential role as a biomarker for mitochondrial dysfunction .

Case Study: Exercise Training and Metabolism

In a clinical trial examining the effects of structured exercise on metabolic profiles, participants exhibited significant increases in both succinate and this compound concentrations post-exercise. These changes were associated with improvements in insulin sensitivity (correlation coefficients R=0.39R=0.39 for succinate and R=0.24R=0.24 for this compound) . This evidence supports the hypothesis that exercise-induced increases in these metabolites contribute to enhanced metabolic health.

Case Study: Neurological Disorders

A study investigating cerebrospinal fluid (CSF) metabolites in Alzheimer's patients found elevated levels of this compound, suggesting a disruption in normal metabolic processes associated with cognitive decline . This finding indicates that this compound could serve as a potential biomarker for diagnosing or monitoring neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological Activity Description References
Energy MetabolismInvolved in fatty acid transport and β-oxidation; links TCA cycle to fatty acid metabolism
Exercise ResponseLevels increase significantly post-exercise; correlates with metabolic health
Neurological ImplicationsElevated in neurodegenerative diseases; potential biomarker for mitochondrial dysfunction

Properties

IUPAC Name

(3R)-3-(3-carboxypropanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h8H,4-7H2,1-3H3,(H-,13,14,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEVNYBCYZZDFL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128562
Record name (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256928-74-2
Record name (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256928-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256928742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-3-Carboxy-2-(3-carboxy-1-oxopropoxy)-N,N,N-trimethyl-1-propanaminium inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCCINYLCARNITINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9O10Y032W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Succinylcarnitine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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